molecular formula C15H17N7O5S3 B193816 Cefmetazole CAS No. 56796-20-4

Cefmetazole

Cat. No.: B193816
CAS No.: 56796-20-4
M. Wt: 471.5 g/mol
InChI Key: SNBUBQHDYVFSQF-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Cefmetazole, a cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the cell .

Mode of Action

This compound exhibits its bactericidal activity by inhibiting cell wall synthesis. It achieves this through its affinity for PBPs, thereby disrupting the third and final stage of bacterial cell wall synthesis . This interaction with PBPs prevents the formation of peptidoglycan cross-links in the bacterial cell wall, which are crucial for the bacteria’s survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are a major component of the cell wall in bacteria . This disruption in the cell wall synthesis pathway leads to a loss of cell wall integrity, eventually causing cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound allow for parenteral administration (intravenous or intramuscular) 2-3 times daily for the treatment of infection . The optimal dosage may vary depending on the patient’s renal function .

Result of Action

The primary result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death . This makes this compound effective against a variety of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can affect the efficacy of this compound . This compound is usually active against beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .

Safety and Hazards

Cefmetazole may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation . It is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future clinical studies are needed to address the utility of Cefmetazole as a carbapenem-sparing treatment option for UTIs caused by ESBL-producing Enterobacterales . The optimal dosage of this compound for different patient groups, especially those with varying renal functions, is also a subject of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefmetazole involves several steps:

    Initial Reaction: Sodium hydroxide is dissolved in water, followed by the addition of mercaptoacetic acid and chloroacetonitrile. This mixture undergoes a reaction, after which sodium chloride and ethyl acetate are added.

    Intermediate Formation: 7-MAC is dissolved in methylene dichloride, and an organic base and side-chain solution are added. The mixture is stirred to perform the reaction, leading to phase separation.

    Final Steps: Ferric trichloride is dissolved in ether, and methylene dichloride is added. The product is then added dropwise into this compound acid, and the reaction is carried out for 0.5 to 1 hour. After phase separation and back extraction of alkali liquor, the water phase is reserved, seed crystals are added, and the product is crystallized to obtain this compound acid.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Cefmetazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Properties

IUPAC Name

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUBQHDYVFSQF-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56796-39-5 (mono-hydrochloride salt)
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7022756
Record name Cefmetazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.16e+00 g/L
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

56796-20-4
Record name Cefmetazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56796-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefmetazole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefmetazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefmetazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefmetazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFMETAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J962UJT8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefmetazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefmetazole
Reactant of Route 2
Reactant of Route 2
Cefmetazole
Reactant of Route 3
Reactant of Route 3
Cefmetazole
Reactant of Route 4
Cefmetazole
Reactant of Route 5
Cefmetazole
Reactant of Route 6
Cefmetazole
Customer
Q & A

Q1: What is the mechanism of action of Cefmetazole?

A1: this compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [, ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, this information can be easily found in drug databases and scientific literature.

Q3: What factors can impact the stability of this compound solutions?

A6: While the abstracts don't provide specific details about this compound solution stability, factors like pH, temperature, and the presence of other drugs or solutions can potentially affect its stability. []

Q4: How is this compound absorbed and distributed in the body?

A7: this compound is primarily administered intravenously or intramuscularly due to its poor oral absorption. [, ] Following intravenous administration, it is rapidly distributed throughout the body, including interstitial fluid as demonstrated by skin window studies. [] It exhibits a biexponential decline in serum concentration, with a longer terminal disposition half-life compared to Cefoxitin. []

Q5: How is this compound eliminated from the body?

A8: this compound is primarily eliminated via the kidneys, with approximately 71% of the drug recovered unchanged in urine. [, ] Studies have shown that pretreatment with Probenecid, a drug that inhibits renal tubular secretion, significantly increases this compound serum concentrations and prolongs its elimination half-life. []

Q6: How does renal function impact the pharmacokinetics of this compound?

A9: this compound elimination is significantly affected by renal function. [] In individuals with impaired renal function, there is a prolongation of the elimination half-life and a reduction in total body clearance. [] Hemodialysis significantly shortens the half-life and increases clearance, necessitating dosage adjustments for patients with renal insufficiency. []

Q7: How effective is this compound in treating active syphilis in a rabbit model?

A11: Studies using a rabbit model of syphilis demonstrate that this compound is as effective as benzathine penicillin in achieving dark-field negativity and reducing lesion size. [, ] This suggests this compound could be a potential alternative treatment for penicillin-allergic syphilis patients, although further research is needed.

Q8: What is the efficacy of this compound in treating respiratory tract infections?

A12: Clinical trials have shown this compound to be effective in treating moderate to severe respiratory tract infections, with comparable cure rates and bacterial eradication rates to other antibiotics. [, ]

Q9: What are the mechanisms of resistance to this compound?

A14: While this compound is resistant to hydrolysis by many beta-lactamases, some bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs), may exhibit resistance. [, ] Resistance mechanisms can include:

  • Production of beta-lactamases that can hydrolyze this compound. []

Q10: Does cross-resistance exist between this compound and other antibiotics?

A15: Cross-resistance between this compound and other beta-lactam antibiotics, particularly cephamycins like Cefoxitin, is possible due to shared mechanisms of action and resistance. []

Q11: What are the potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound use can be associated with:

  • Gastrointestinal disturbances: Nausea, vomiting, diarrhea []
  • Hypersensitivity reactions: Allergic reactions, ranging from mild skin rashes to severe anaphylaxis [, ]
  • Hematological effects: Eosinophilia, thrombocytopenia (rare) []
  • Hepatotoxicity: Transient elevation of liver enzymes [, ]

Q12: Are there any specific safety concerns regarding this compound use in neonates?

A17: Although generally safe, this compound use in neonates requires careful monitoring for potential adverse effects, particularly with prolonged use or high doses. [] These can include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.